1-Bromo-7-chloroheptane

Description

Significance of Dihaloalkanes in Synthetic Organic Chemistry

Dihaloalkanes, which contain two halogen atoms, are particularly important in synthetic organic chemistry. ncert.nic.in These compounds serve as crucial precursors for constructing complex molecules because the two halogen atoms can be replaced by a wide variety of other functional groups through reactions like nucleophilic substitution. ncert.nic.inwikipedia.org This bifunctionality allows for the formation of long-chain compounds with different functionalities at each end or for the creation of cyclic structures.

The specific nature of the halogen atoms and their positions on the alkane chain influence the compound's reactivity. smolecule.com For instance, dihaloalkanes where the halogens are at the terminal ends of the chain, known as α,ω-dihaloalkanes, are excellent starting materials for synthesizing polymers, macrocycles, and other long-chain molecules. asianpubs.orgfaluckinternational.com The ability to selectively react one halogen over the other (if they are different, as in 1-bromo-7-chloroheptane) provides chemists with precise control over the synthetic process. This makes dihaloalkanes indispensable reagents for building molecular frameworks that are central to drug discovery, agrochemicals, and materials science. ijrpr.comnumberanalytics.com

Historical Context of Halogenated Alkane Synthesis

While some halogenated organic compounds have been known for centuries, such as chloroethane (B1197429) which was first produced in the 15th century, the systematic synthesis of haloalkanes began in the 19th century. wikipedia.org This development went hand-in-hand with the growth of organic chemistry as a science and the emerging understanding of alkane structures. wikipedia.orglibretexts.org

Early and still fundamental methods were developed for the selective formation of carbon-halogen bonds. wikipedia.org Key synthetic strategies that became foundational in organic chemistry include:

Free radical halogenation of alkanes: This method involves the reaction of an alkane with a halogen in the presence of UV light or heat. wikipedia.orgwikipedia.org

Addition of halogens and hydrogen halides to alkenes and alkynes: These reactions convert unsaturated hydrocarbons into saturated haloalkanes or dihaloalkanes. wikipedia.orgnumberanalytics.comwikipedia.org

Conversion of alcohols to alkyl halides: This is a reliable method that uses reagents like hydrogen halides or thionyl chloride to replace a hydroxyl group with a halogen. wikipedia.orgijrpr.com

The reliability and ease of these methods made haloalkanes readily and inexpensively available, which spurred their widespread use as intermediates in industrial and laboratory synthesis. wikipedia.org

Overview of this compound's Distinctive Chemical Structure and Role as a Research Target

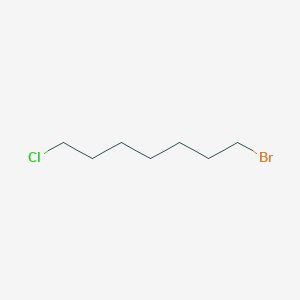

This compound is a halogenated alkane with a seven-carbon straight-chain backbone. cymitquimica.com Its structure is distinguished by the presence of two different halogen atoms at each end of the chain: a bromine atom on the first carbon and a chlorine atom on the seventh carbon. cymitquimica.com This heterohalogenation is a key feature, as the carbon-bromine and carbon-chlorine bonds have different reactivities, with the C-Br bond generally being weaker and more susceptible to cleavage. chemicals.co.uk This allows for selective chemical reactions at one end of the molecule while leaving the other end intact for subsequent transformations.

This compound is typically a colorless to pale yellow liquid and is soluble in organic solvents but has low solubility in water. cymitquimica.comcymitquimica.com Due to its bifunctional and heterohalogenated nature, this compound serves as a valuable research chemical and building block in organic synthesis. cymitquimica.comcalpaclab.com It is primarily used as an intermediate to create more complex molecules. cymitquimica.com For example, it can be used in the production of amino silane-based compounds. lookchem.com Its ability to undergo nucleophilic substitution and elimination reactions makes it a versatile tool for chemists aiming to synthesize molecules with specific architectures and functionalities. cymitquimica.com

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₄BrCl | cymitquimica.comcymitquimica.comlookchem.com |

| Molecular Weight | 213.54 g/mol | cymitquimica.comnih.govanaxlab.com |

| Appearance | Colorless to Almost colorless clear liquid | cymitquimica.com |

| Boiling Point | 241.662°C at 760 mmHg | lookchem.com |

| Density | 1.266 g/cm³ | lookchem.com |

| Flash Point | 124.984°C | lookchem.com |

| Refractive Index | 1.4790-1.4830 | lookchem.com |

| CAS Number | 68105-93-1 | cymitquimica.comlookchem.comanaxlab.com |

Detailed Research Findings

Research involving this compound and similar dihaloalkanes highlights their utility in targeted organic synthesis.

A documented synthesis route for this compound starts from 7-chloroheptanoic acid. lookchem.com The process involves two main steps:

Reduction: The carboxylic acid group of 7-chloroheptanoic acid is reduced to a primary alcohol using a reducing agent like lithium aluminium tetrahydride (LiAlH₄) in a solvent such as tetrahydrofuran (B95107). lookchem.com

Halogenation: The resulting 7-chloroheptan-1-ol is then treated with hydrogen bromide (HBr) to substitute the hydroxyl group (-OH) with a bromine atom, yielding the final product, this compound. lookchem.com

The reactivity of this compound is governed by the two carbon-halogen bonds. As a haloalkane, it readily participates in nucleophilic substitution reactions, where a nucleophile replaces one of the halogen atoms. ncert.nic.inwikipedia.org The differing bond strengths of C-Br and C-Cl allow for selective substitution. The C-Br bond is weaker and thus more reactive, making bromine a better leaving group than chlorine. chemicals.co.uk This enables chemists to first replace the bromine atom with a desired functional group, and then, under different reaction conditions, modify the chlorine-bearing end of the molecule. This stepwise functionalization is a powerful strategy for the controlled synthesis of complex organic molecules.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-7-chloroheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14BrCl/c8-6-4-2-1-3-5-7-9/h1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMAOWMBSLZYILL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCl)CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50470259 | |

| Record name | 1-Bromo-7-chloroheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68105-93-1 | |

| Record name | 1-Bromo-7-chloroheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-7-chloroheptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Bromo 7 Chloroheptane

Regioselective Halogenation Strategies

Regioselective halogenation is paramount in the synthesis of unsymmetrical dihaloalkanes. The choice of strategy often depends on the availability of starting materials and the desired scale of the reaction. The methods discussed below leverage differences in reactivity of precursors or the specific activation by reagents and catalysts to achieve the desired 1-bromo-7-chloroheptane structure.

Grignard reagents, organomagnesium halides (R-Mg-X), are powerful nucleophiles widely used for forming new carbon-carbon bonds. wikipedia.orgchemguide.co.uk Their application in the synthesis of this compound would typically involve the coupling of a shorter-chain Grignard reagent with a haloalkane.

A plausible approach involves the formation of a Grignard reagent from a bromochloroalkane, followed by coupling with an appropriate electrophile. For instance, a Grignard reagent can be prepared from 1-bromo-3-chloropropane (B140262). The subsequent reaction of this Grignard reagent with another molecule, such as an allyl halide, can extend the carbon chain. A documented example shows the reaction of allylmagnesium bromide with 1-bromo-3-chloropropane to yield 6-chloro-1-hexene. orgsyn.org

For the synthesis of this compound, one could envision a copper-catalyzed cross-coupling reaction. For example, a Grignard reagent prepared from a four-carbon chain containing a protected hydroxyl group and a terminal bromide could be coupled with 1-bromo-3-chloropropane. Subsequent deprotection and conversion of the hydroxyl group to a bromide would yield the target molecule. The efficiency of such coupling reactions often depends on the catalyst and the relative reactivity of the C-Br versus C-Cl bonds. gatech.edu

Table 1: Grignard Coupling Reaction Parameters

| Parameter | Description |

|---|---|

| Grignard Reagent | Typically formed from an alkyl or aryl halide and magnesium metal in an ether solvent. chemguide.co.uk |

| Solvent | Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) is crucial as Grignard reagents react with water. chemguide.co.uk |

| Catalyst | Copper salts, such as dilithium (B8592608) tetrachlorocuprate (Li₂CuCl₄), are often used for cross-coupling reactions between Grignard reagents and alkyl halides. orgsyn.org |

| Reactants | A Grignard reagent is reacted with a haloalkane electrophile. |

| Challenge | Selective formation of the Grignard reagent from a dihaloalkane can be difficult, and Wurtz-coupling side reactions can occur. orgsyn.org |

A novel and highly chemoselective method for manipulating dihaloalkanes involves the use of squarate dianions as soft oxygen nucleophiles. rsc.org Squaric acid can be doubly deprotonated to form a stable dianion. This nucleophile can selectively displace a more reactive halogen from a dihaloalkane in an SN2 reaction.

This strategy has been successfully applied to 7-bromo-1-chloroheptane. rsc.org The reaction with the squarate dianion occurs chemoselectively at the carbon atom bearing the bromine atom, which is a better leaving group than chlorine. This is due to the weaker C-Br bond compared to the C-Cl bond. The resulting mono-alkyl squarate intermediate can then be hydrolyzed to yield 7-chloroheptan-1-ol. rsc.orgrsc.org While this specific example leads to an alcohol, the principle of selective reaction at the C-Br bond is clearly demonstrated. To obtain this compound, one would need to start with a precursor where the squarate can selectively displace a different leaving group to introduce one of the halogens.

The key advantage of this method is the high chemoselectivity achieved under relatively mild conditions, allowing for the isolation of a singly-functionalized product from a dihalogenated starting material. rsc.org

The synthesis of this compound can be achieved through nucleophilic substitution on a suitable precursor, such as 1,7-dibromoheptane. This method relies on the differential reactivity of halide ions as nucleophiles and leaving groups. In a typical SN2 reaction, a nucleophile attacks an electrophilic carbon atom, displacing a leaving group. ibchem.comibchem.com

The general reactivity trend for halogens as leaving groups is I⁻ > Br⁻ > Cl⁻ > F⁻. chemguide.co.uk This means that a bromide ion is more easily displaced than a chloride ion. Conversely, the nucleophilicity of halide ions in polar aprotic solvents generally follows the trend Cl⁻ > Br⁻ > I⁻.

To synthesize this compound from 1,7-dibromoheptane, one could react it with a source of chloride ions, such as sodium chloride (NaCl), in a suitable polar aprotic solvent like dimethylformamide (DMF) or acetone (B3395972). By carefully controlling the stoichiometry and reaction conditions (e.g., temperature and reaction time), it is possible to favor the monosubstitution of one bromine atom with a chlorine atom. A patent describes a process for the regiospecific chlorination of alkanes using sodium chloride as the chlorine source in the presence of a hypervalent iodine catalyst, indicating that catalytic methods can enhance the efficacy of chloride substitution. google.com

However, achieving high selectivity for the mono-chlorinated product can be challenging, as the reaction can proceed to form 1,7-dichloroheptane. The product, this compound, is also susceptible to further substitution, although the displacement of the remaining bromine would be faster than the displacement of the newly introduced chlorine.

The classical Ullmann reaction involves the copper-promoted coupling of two aryl halides to form a biaryl. iitk.ac.inbyjus.com The reaction is typically performed at high temperatures with copper powder or copper salts. collegedunia.comorganic-chemistry.org While the traditional Ullmann reaction is primarily for the synthesis of symmetric biaryls, variations known as Ullmann-type reactions have expanded its scope to include the formation of C-O, C-N, and C-S bonds, and can sometimes be applied to alkyl halides. organic-chemistry.orgunion.edu

The synthesis of an unsymmetrical dihaloalkane like this compound via an Ullmann-type coupling is not a standard method but is theoretically conceivable. It would require the cross-coupling of two different shorter-chain haloalkanes, for example, the coupling of a three-carbon fragment with a four-carbon fragment. However, Ullmann reactions with alkyl halides are often plagued by side reactions such as elimination and disproportionation, and achieving selective cross-coupling over homo-coupling is a significant challenge.

Modern advancements have introduced palladium and nickel catalysts, which can facilitate coupling reactions under milder conditions and with greater selectivity than traditional copper-based systems. byjus.comcollegedunia.com However, these methods are more commonly applied to C(sp²)-C(sp³) or C(sp²)-C(sp²) bond formations rather than the C(sp³)-C(sp³) coupling that would be required for this specific synthesis.

One of the most reliable and well-documented methods for synthesizing this compound starts from a readily available functionalized precursor, 7-chloroheptanoic acid. lookchem.com This multi-step synthesis involves the transformation of the carboxylic acid group into the desired bromoalkyl group.

The synthesis proceeds in two main steps:

Reduction of the Carboxylic Acid: The carboxylic acid is first reduced to the corresponding primary alcohol, 7-chloroheptan-1-ol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically used for this transformation, with tetrahydrofuran (THF) as the solvent. The reaction is generally performed at reduced temperatures. lookchem.com

Conversion of the Alcohol to the Bromide: The resulting 7-chloroheptan-1-ol is then converted to this compound. This is a nucleophilic substitution where the hydroxyl group is replaced by a bromine atom. A common method is to treat the alcohol with a strong hydrobromic acid (HBr) solution under heating. lookchem.com

This synthetic route is advantageous because it builds the molecule with the chlorine atom already in place, and the subsequent transformations are high-yielding and specific to the other end of the molecule.

Table 2: Synthesis from 7-Chloroheptanoic Acid

| Step | Reagent(s) | Solvent | Conditions | Yield |

|---|---|---|---|---|

| 1. Reduction | Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF) | -10 to 15 °C, 2 hours | 89% lookchem.com |

| 2. Bromination | Hydrogen bromide (HBr) | Neat | 100 - 110 °C, 1 hour | 86% lookchem.com |

Ullmann-Type Coupling Reactions in Dihaloalkane Synthesis

Modern Catalytic Methods for Halogenation

The direct and selective halogenation of alkanes at unactivated C-H bonds is a long-standing challenge in organic synthesis. Traditional methods often lack selectivity and require harsh conditions. unacademy.combyjus.com Modern research has focused on the development of catalytic systems that can achieve high regioselectivity under mild conditions.

One promising area is the use of transition metal catalysts. For example, palladium-catalyzed methods have been developed for the regioselective halogenation of arene C-H bonds using N-halosuccinimides as the oxidant. organic-chemistry.orgnih.gov While these methods have been primarily demonstrated on aromatic systems, the underlying principles of directed C-H activation are being extended to aliphatic systems. The choice of ligand and oxidant is crucial for controlling the selectivity of the halogenation.

Another innovative approach involves biocatalysis, using halogenase enzymes. nih.gov These enzymes can perform highly regio- and stereoselective halogenations on complex molecules under ambient conditions. While the substrate scope of wild-type enzymes can be limited, protein engineering and directed evolution are being used to develop new halogenases with tailored activities for specific applications.

A notable development in chemical catalysis is the use of hypervalent iodine catalysts for the regiospecific chlorination of aliphatic and aromatic compounds. A patented process utilizes a hypervalent iodine catalyst in an acidic medium with sodium chloride as the chlorine source. google.com This method is advantageous as it avoids the use of hazardous reagents like elemental chlorine and offers high regioselectivity. Such catalytic systems represent a significant step forward in the controlled functionalization of hydrocarbons and could potentially be adapted for the synthesis of complex haloalkanes like this compound.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| 1,7-Dibromoheptane |

| 1,7-Dichloroheptane |

| 1-Bromo-3-chloropropane |

| This compound |

| 6-Chloro-1-hexene |

| 7-Chloroheptan-1-ol |

| 7-Chloroheptanoic acid |

| Allylmagnesium bromide |

| Carbon dioxide |

| Diethyl ether |

| Dilithium tetrachlorocuprate |

| Dimethylformamide |

| Hydrogen bromide |

| Lithium aluminum hydride |

| N-halosuccinimides |

| Sodium chloride |

| Squaric acid |

Palladium-Catalyzed Haloalkynylation for Dihaloalkene Formation

Palladium-catalyzed reactions are fundamental in constructing complex organic molecules, and the synthesis of dihaloalkenes via haloalkynylation is a prime example of this catalytic prowess. researchgate.netnih.gov This methodology offers a direct and efficient route to compounds that are valuable intermediates in organic synthesis. researchgate.net

A notable advancement in this area is the palladium-catalyzed cross-haloalkynylation of haloalkynes. nih.gov This reaction proceeds with high chemo- and regioselectivity under mild conditions, obviating the need for specialized ligands or oxidizing additives. nih.govnih.gov The versatility of this method is demonstrated by its tolerance of a wide array of functional groups on the haloalkyne starting material. nih.gov For instance, the reaction accommodates both electron-donating and electron-withdrawing groups, as well as complex structures like macrocyclic alkynols and spiro-oxy ring alkynols. nih.gov

The mechanism of this transformation is thought to involve the initial oxidative addition of a palladium species to a haloalkyne, forming a high-valent alkynylpalladium complex. acs.org This is followed by a cis-insertion of an alkene and subsequent reductive elimination to yield the dihaloalkene product and regenerate the active palladium catalyst. acs.org The choice of lithium halide (LiX) additive can be used to direct the regioselectivity, allowing for the desired formation of either 1-bromo-2-chloroalkenyne or 2-bromo-1-chloroalkenyne products. nih.gov

Table 1: Substrate Scope in Palladium-Catalyzed Haloalkynylation This table is for illustrative purposes and does not represent the direct synthesis of this compound but rather the versatility of the described methodology.

| Starting Haloalkyne Type | Functional Group Tolerance | Resulting Product Type | Reference |

|---|---|---|---|

| Bromoalkynes | Electron-donating/withdrawing groups | Dihaloalkenynes | nih.gov |

| Macrocyclic Alkynols | Complex cyclic structures | Functionalized Dihaloalkenynes | nih.gov |

| Spiro-oxy Ring Alkynols | Spirocyclic ethers | Functionalized Dihaloalkenynes | nih.gov |

| Silyl-protected Bromoalkynes | Silyl ethers | Protected Dihaloalkenynes | nih.gov |

Visible-Light-Mediated Dihalogenation of Unsaturated Hydrocarbons

Recent innovations in photoredox catalysis have led to the development of visible-light-mediated methods for the dihalogenation of unsaturated carbon-carbon bonds. nih.govacs.orgacs.org These methods provide a more sustainable and practical alternative to traditional dihalogenation techniques that often employ toxic and hazardous elemental halogens. nih.govacs.org

This approach utilizes dual-functional group transfer reagents (FGTRs) that are bench-stable, modular, and inexpensive. nih.govacs.org Under irradiation with visible light, a photocatalyst, such as fac-Ir(ppy)₃, initiates a single-electron transfer to the FGTR. nih.govacs.org This triggers the mesolytic cleavage of a carbon-halogen bond, generating a radical intermediate and a halide anion. acs.org A subsequent radical 1,2-halide rearrangement leads to the continuous in-situ generation of dihalogen species, which then react with the unsaturated hydrocarbon to afford the vicinal dihalogenated product. nih.govacs.org

This protocol is applicable to a broad range of unsaturated molecules, including alkenes and allenes, and is compatible with various functional groups like esters, azides, and phthalimides. nih.gov The reaction conditions are typically mild, proceeding at room temperature under blue LED irradiation. nih.govacs.org

Table 2: Key Features of Visible-Light-Mediated Dihalogenation

| Feature | Description | Reference |

|---|---|---|

| Catalyst | fac-Ir(ppy)₃ (Iridium-based photocatalyst) | nih.govacs.org |

| Light Source | Blue LEDs | nih.govacs.org |

| Reagents | Carbon-based dual-functional group transfer reagents (FGTRs) | nih.govacs.org |

| Reaction Type | Vicinal dichlorination, dibromination, and bromo-chlorination | nih.govacs.org |

| Mechanism | Radical-polar crossover via single-electron transfer | nih.govacs.org |

| Advantages | Use of bench-stable reagents, avoidance of toxic halogens | nih.govacs.org |

Optimization of Reaction Parameters and Yield Enhancement in this compound Synthesis

One potential pathway begins with a seven-membered cyclic ketone, such as 2-chlorocycloheptanone. thieme-connect.de The synthesis of such precursors can be achieved through various methods, including the ring expansion of smaller cycloalkanones. orgsyn.org The subsequent ring-opening of these cyclic ketones can be promoted by nucleophilic attack, leading to a linear chain with the desired carbon skeleton.

A reported synthesis of this compound starts from 7-chloroheptanoic acid. lookchem.com This two-step process first involves the reduction of the carboxylic acid to the corresponding alcohol, 7-chloroheptan-1-ol. This reduction is effectively carried out using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an appropriate solvent such as tetrahydrofuran (THF). lookchem.com The reaction is typically performed at low temperatures (-10 to 15 °C) to control its exothermicity and proceeds over a couple of hours with high efficiency, achieving yields around 89%. lookchem.com

Table 3: Optimization of a Two-Step Synthesis of this compound

| Step | Reactant | Reagent(s) | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 1 | 7-Chloroheptanoic acid | LiAlH₄ | Tetrahydrofuran | 2 hours, -10 to 15 °C | 89% | lookchem.com |

| 2 | 7-Chloroheptan-1-ol | HBr | - | 1 hour, 100-110 °C | 86% | lookchem.com |

Chemical Reactivity and Transformation Studies of 1 Bromo 7 Chloroheptane

Nucleophilic Substitution Reactions of 1-Bromo-7-chloroheptanebenchchem.comlookchem.com

Nucleophilic substitution reactions are fundamental to the synthetic applications of 1-bromo-7-chloroheptane. scribd.com The inherent difference in the leaving group ability between bromide and chloride ions is the cornerstone of its selective reactivity. The carbon-bromine bond is weaker and bromide is a better leaving group than chloride, making the C1 position the primary site for nucleophilic attack under SN2 conditions. rsc.orgrsc.org

Selective Halogen Exchange Reactions

The differential reactivity of the C-Br and C-Cl bonds allows for selective halogen exchange reactions. In SN2 reactions, the rate of reaction is significantly influenced by the nature of the leaving group. Bromide is a substantially better leaving group than chloride due to its lower bond dissociation energy and greater stability as an anion.

A notable example of this selectivity is the chemoselective substitution of the bromide in this compound using the squarate dianion (Sq²⁻) as an oxygen nucleophile. rsc.orgrsc.org This reaction, conducted at room temperature, exclusively targets the C-Br bond, yielding 7-chloroheptanol in high yield while the C-Cl bond remains intact. rsc.org This selectivity underscores the practical application of this compound as a precursor for long-chain chloro-alcohols.

Finkelstein-type reactions can also be employed for halogen exchange. For instance, reacting this compound with sodium iodide in acetone (B3395972) would be expected to selectively replace the bromine atom to form 1-iodo-7-chloroheptane, as iodide is a better nucleophile and bromide is a better leaving group than chloride.

Alkylation Reactions with Diverse Nucleophilesbenchchem.comscribd.com

This compound serves as an effective alkylating agent for a wide range of nucleophiles, with the reaction preferentially occurring at the brominated carbon terminus. rsc.orgrsc.org This selectivity allows for the introduction of a seven-carbon chain bearing a terminal chloro group onto various molecular scaffolds.

Nitrogen nucleophiles, such as those found in imidazoles and their derivatives, readily undergo alkylation. For example, 2-methylbenzimidazole (B154957) and naphthoimidazolediones have been successfully alkylated with this compound. rsc.org These reactions are typically carried out in the presence of a base like sodium hydride (NaH) in an anhydrous solvent such as dimethylformamide (DMF), which deprotonates the nitrogen nucleophile, facilitating its attack on the electrophilic carbon of the C-Br bond. rsc.org The result is the formation of an N-alkylated product with the chloroheptyl chain attached. rsc.org

The following table summarizes representative alkylation reactions:

| Nucleophile | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Naphthoimidazoledione derivative (22) | NaH, DMF, 0°C to RT | 1-(7-chloroheptyl)-2-methyl-1H-benzo[g]quinoxaline-5,10-dione | 64% | rsc.org |

| 2-Methylbenzimidazole derivative (30) | NaH, DMF, 0°C to RT | 1-(7-chloroheptyl)-2-methylbenzimidazole | 75% | rsc.org |

| Squarate dianion (from H₂Sq and DBU) | DBU, DMF, rt; then K₂CO₃(aq) | 7-chloroheptan-1-ol | High Yield | rsc.org |

Functional Group Interconversion at Halogenated Termini

The selective reactivity of the C-Br bond facilitates various functional group interconversions, transforming the bromo-terminus into other useful functionalities while preserving the chloro-terminus for subsequent reactions.

Common nucleophiles used for such transformations include:

Cyanide (CN⁻): Reaction with sodium or potassium cyanide in an alcoholic solvent typically results in the formation of 8-chlorooctanenitrile (B14472392) via an SN2 mechanism. chemguide.co.uk This reaction is a valuable method for carbon chain extension.

Azide (B81097) (N₃⁻): Using sodium azide (NaN₃) allows for the synthesis of 1-azido-7-chloroheptane. Azides are versatile intermediates that can be reduced to primary amines or used in cycloaddition reactions.

Hydroxide (OH⁻): As demonstrated with the squarate dianion, direct hydrolysis with aqueous base can convert the alkyl bromide to an alcohol, yielding 7-chloroheptanol. rsc.orgrsc.org

Thiolates (RS⁻): Reaction with thiolates, such as sodium thiomethoxide (NaSMe), would selectively form the corresponding 7-chloroheptyl thioether.

These transformations highlight the role of this compound as a bifunctional building block, enabling the synthesis of complex molecules through sequential, site-selective modifications.

Elimination Reactions to Form Unsaturated Hydrocarbonscymitquimica.com

In the presence of a strong base, this compound can undergo elimination reactions (dehydrohalogenation) to produce unsaturated hydrocarbons. scribd.com These reactions compete with nucleophilic substitution, and the outcome is dependent on factors such as the strength and steric bulk of the base, temperature, and solvent. google.com For a primary haloalkane, the bimolecular elimination (E2) mechanism is the predominant pathway. numberanalytics.comiitk.ac.in

Regioselectivity in Alkene Formation

Dehydrohalogenation of this compound can theoretically yield two different regioisomeric haloalkenes, depending on which halogen is eliminated:

Elimination of HBr: Removal of a proton from C2 and the bromide from C1 results in the formation of 7-chlorohept-1-ene . lookchem.com

Elimination of HCl: Removal of a proton from C6 and the chloride from C7 results in the formation of 6-bromohept-1-ene .

Given that bromide is a much better leaving group than chloride, the elimination of HBr is significantly favored. Therefore, the primary product of dehydrohalogenation with a strong, non-hindered base like sodium ethoxide is 7-chlorohept-1-ene. chemistrysteps.com Zaitsev's rule, which predicts the formation of the more substituted (and more stable) alkene, is not applicable here for the major elimination pathway as there is only one possible alkene product from the elimination of HBr. chemistrysteps.com The use of a sterically hindered base, such as potassium tert-butoxide, also favors the formation of the terminal alkene (Hofmann product), which in this case is the same product, 7-chlorohept-1-ene. chemistrysteps.com

Dehydrohalogenation Pathways from Dihaloalkanes

The dehydrohalogenation of this compound typically proceeds via the E2 (bimolecular elimination) mechanism. numberanalytics.comddugu.ac.in This pathway involves a single, concerted step where the base abstracts a proton from the β-carbon (C2) while the leaving group (bromide) on the α-carbon (C1) departs simultaneously, forming a double bond. iitk.ac.inaskthenerd.com

The key requirements for an E2 reaction are:

A strong base: Reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK) are commonly used. numberanalytics.com

Anti-periplanar geometry: The reaction rate is maximized when the abstracted β-hydrogen and the leaving group are in an anti-periplanar conformation (dihedral angle of 180°). askthenerd.comlibretexts.org The flexible alkyl chain of this compound can easily adopt this conformation.

The competing E1 (unimolecular elimination) mechanism is less likely for a primary alkyl halide like this compound because it would require the formation of a highly unstable primary carbocation. numberanalytics.comiitk.ac.inddugu.ac.in E1 reactions are more characteristic of tertiary and secondary alkyl halides in the presence of weak bases or under solvolytic conditions. numberanalytics.com

Exploratory Oxidation and Reduction Chemistries Involving this compound

The reactivity of this compound in oxidation and reduction reactions is dictated by the presence of two different halogen atoms on a seven-carbon aliphatic chain. Due to the differential reactivity of the C-Br and C-Cl bonds, as well as the alkane backbone, a variety of transformations can be envisioned. However, dedicated studies focusing solely on the comprehensive oxidation and reduction of this specific difunctionalized heptane (B126788) are not extensively documented in publicly available research. Therefore, much of the understanding of its behavior in such reactions is inferred from studies on analogous monofunctionalized or related haloalkanes.

Oxidation Chemistries

The saturated alkyl chain of this compound is generally resistant to oxidation under mild conditions. More forceful oxidation would likely lead to non-selective C-H bond activation and fragmentation of the carbon skeleton. However, more sophisticated methods, particularly those involving enzymatic or chemo-catalytic C-H functionalization, offer potential pathways for selective oxidation.

Research into unspecific peroxygenases (UPOs) has demonstrated the potential for regioselective oxidation of linear haloalkanes. For instance, studies on enzymes like MroUPO have shown the capability to hydroxylate terminal methyl groups and other positions along an alkane chain. researchgate.net While this compound was not the specific substrate, related molecules like 1-bromoheptane (B155011) and 1-chloroheptane (B146330) have been subjects of such enzymatic oxidation studies. researchgate.net These studies reveal a preference for hydroxylation at the ω-1 position (the carbon adjacent to the terminal methyl group). researchgate.net This suggests that an enzymatic oxidation of this compound could potentially yield hydroxylated derivatives, which could be further oxidized to ketones.

In a different context, the use of this compound in the synthesis of the antimalarial drug menoctone (B88993) involved a multi-step process where an allyl group was first introduced. asm.org This was followed by a Lemieux-Johnson oxidation (using sodium periodate (B1199274) and a catalytic amount of osmium tetroxide) to cleave the double bond and form an aldehyde. asm.org This represents an oxidation of a functional group attached to the heptane backbone rather than the backbone itself.

Below is a table summarizing potential oxidation products based on the reactivity of analogous compounds.

| Oxidizing System | Potential Product(s) | Remarks |

| Unspecific Peroxygenase (UPO) | Hydroxylated this compound derivatives (e.g., at C-6) | Based on studies with other haloalkanes, regioselectivity can be achieved. researchgate.net |

| Strong Chemical Oxidants | Mixture of ketones, carboxylic acids (via chain cleavage) | Likely to be non-selective and lead to complex product mixtures. |

Reduction Chemistries

The reduction of this compound can proceed via several pathways, primarily involving the cleavage of the carbon-halogen bonds. The carbon-bromine bond is weaker than the carbon-chlorine bond, which allows for selective reduction under appropriate conditions.

Hydride Reductions:

The synthesis of this compound has been reported from 7-chloroheptanoic acid. This process involves the reduction of the carboxylic acid to an alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH4), followed by conversion of the alcohol to the bromide. While this is part of a synthesis of the title compound, it demonstrates the stability of the C-Cl bond to LiAlH4 in the precursor alcohol, suggesting that reduction of this compound with such a reagent might preferentially target the C-Br bond.

Studies involving highly electrophilic hydridoboranes have shown a lack of reactivity towards 1-bromoheptane or 1-chloroheptane at room temperature, indicating the stability of these C-X bonds to certain hydride reagents. scholaris.ca

Dissolving Metal Reductions:

While specific studies on this compound are not detailed, dissolving metal reductions, such as using sodium in liquid ammonia, are a classic method for the reduction of alkyl halides. This method typically proceeds via single-electron transfer and would likely reduce both carbon-halogen bonds to yield heptane.

Catalytic Hydrogenolysis:

Catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) in the presence of a base is a common method for removing halogen atoms. The reactivity generally follows the order C-I > C-Br > C-Cl. This selectivity implies that under controlled conditions, it might be possible to achieve the hydrogenolysis of the C-Br bond while leaving the C-Cl bond intact, yielding 1-chloroheptane. The reduction of a related compound, 7-chloro-1-heptanol, to 7-chloroheptane can be achieved using hydrogen gas with a palladium catalyst, demonstrating the feasibility of reducing the C-Cl bond under these conditions, likely requiring more forcing conditions than for a C-Br bond.

The table below outlines potential reduction pathways and their expected primary products.

| Reducing Agent/System | Expected Major Product | Remarks |

| Lithium Aluminum Hydride (LiAlH4) | 7-Chloroheptane | Based on the higher reactivity of the C-Br bond compared to the C-Cl bond towards nucleophilic attack by hydride. |

| Catalytic Hydrogenolysis (e.g., H2, Pd/C) | 1-Chloroheptane (under controlled conditions); Heptane (under forcing conditions) | The differential reactivity of C-Br and C-Cl bonds allows for potential selective reduction. |

| Dissolving Metal Reduction (e.g., Na/NH3) | Heptane | Typically a powerful reducing system that would likely cleave both C-X bonds. chemistwizards.com |

1 Bromo 7 Chloroheptane As a Versatile Synthetic Intermediate

Building Block for Complex Organic Molecule Synthesis

The presence of two different halogen atoms allows for selective, stepwise reactions, making 1-bromo-7-chloroheptane an ideal precursor for introducing a seven-carbon linker into various molecular architectures. rsc.org

This compound is utilized in the synthesis of key intermediates for pharmaceuticals and agrochemicals. nih.govpreprints.org A notable application is in the chemoselective synthesis of complex lipid analogues. Research has demonstrated that 7-bromo-1-chloroheptane can be used to produce analogues of glycerol, which are considered versatile building blocks for these lipids. scbt.com

In one synthetic pathway, the primary bromo group of the heptane (B126788) chain undergoes a chemoselective S_N2 reaction. scbt.com This highlights the compound's utility in creating advanced intermediates for further elaboration into biologically relevant molecules. scbt.com

Table 1: Example of Chemoselective Reaction

| Reactant | Key Reagents | Product Type | Significance | Source |

|---|---|---|---|---|

| 7-Bromo-1-chloroheptane | Squarate Dianion (H₂Sq, DBU) | Glycerol Analogue | Serves as a versatile building block for complex lipid synthesis. scbt.com | scbt.com |

The distinct reactivity of the bromo and chloro groups is also exploited in the multi-step synthesis of specialized chemical tools, such as small-molecule probes. In research focused on developing fluorescent probes for studying haloalkane dehalogenases, this compound was used as a key reagent to introduce a linker. mdpi.com The synthesis involved reacting it with another molecule under specific conditions to build the probe's molecular framework, demonstrating its role in creating sophisticated tools for chemical biology research. mdpi.com

Generation of Pharmaceutical and Agrochemical Intermediates

Applications in Polymer Chemistry and Materials Science

This compound plays a significant role in materials science, particularly in the functionalization of polymers to create materials with tailored properties, such as polymer electrolytes for battery applications.

The compound is a crucial starting material for creating functional monomers that can be grafted onto polymer backbones. A well-documented example is the synthesis of an imidazole-containing thiol monomer, which is then attached to a poly(vinyl methyl siloxane) (PVMS) backbone via a thiol-ene reaction.

The synthesis begins with a substitution reaction between this compound and 1-lithio-1H-imidazole, where the more reactive bromo group is displaced to form 1-(7-chloroheptyl)-1H-imidazole. In a subsequent step, this intermediate reacts with sodium hydrogen sulfide (B99878) (NaSH) to convert the chloro group into a thiol, yielding the functional monomer 7-(1H-imidazol-1-yl)heptane-1-thiol.

Table 2: Synthesis of Imidazole-Containing Thiol Monomer

| Step | Starting Material | Key Reagent | Intermediate/Product | Yield | Source |

|---|---|---|---|---|---|

| 1 | This compound | 1-Lithio-1H-imidazole | 1-(7-Chloroheptyl)-1H-imidazole | 85% | |

| 2 | 1-(7-Chloroheptyl)-1H-imidazole | Sodium Hydrogen Sulfide (NaSH) | 7-(1H-Imidazol-1-yl)heptane-1-thiol | 78% |

The incorporation of side chains derived from this compound has a direct impact on the physical properties of the final polymer material. In the case of imidazole-functionalized polymer electrolytes, the structure of the linker influences ion mobility and thermal characteristics.

The glass transition temperature (Tg), a critical property for polymer electrolytes, is affected by the side chain's flexibility and interactions. Thermal characterization of these modified polymers is performed using techniques like Differential Scanning Calorimetry (DSC) to measure the Tg. This data is crucial for understanding how the monomer unit, synthesized from this compound, modulates the polymer's behavior at different temperatures, which is essential for its application in devices like lithium-ion batteries.

Synthesis of Polymer Precursors and Monomers

Contributions to Supramolecular Chemistry and Macrocyclic Systems

Utility in Organometallic Chemistry and Catalysis Development

This compound's unique bifunctional nature, possessing both a bromo and a chloro substituent at opposite ends of a seven-carbon chain, makes it a valuable intermediate in the field of organometallic chemistry and catalysis development. The differential reactivity of the carbon-bromine and carbon-chlorine bonds allows for selective transformations, enabling the synthesis of complex molecules and novel catalytic systems.

The primary utility of this compound in organometallic chemistry lies in its ability to form Grignard reagents. Due to the higher reactivity of the carbon-bromine bond compared to the carbon-chlorine bond, the selective formation of the Grignard reagent at the bromine-bearing carbon is readily achieved. This process involves the reaction of this compound with magnesium metal in a suitable ether solvent, such as tetrahydrofuran (B95107) (THF). The resulting organometallic compound, (7-chloroheptyl)magnesium bromide, is a versatile nucleophile.

A notable application of this selective reactivity is in the synthesis of functionalized molecules. For instance, this compound can be used to synthesize (7-chloroheptyl)(phenyl)sulfide. In this synthesis, the bromo group is first displaced, and the resulting intermediate is then converted into a Grignard reagent. This demonstrates the sequential reactivity of the two halogen atoms, a key feature for its use as a synthetic building block.

The Grignard reagent derived from this compound, (7-chloroheptyl)magnesium bromide, holds significant potential in the development of novel catalysts. Functionalized Grignard reagents are crucial in modern catalysis, particularly in cross-coupling reactions and polymerization processes. cmu.edu The presence of the terminal chloro group in (7-chloroheptyl)magnesium bromide allows for its incorporation into larger molecular architectures or onto solid supports, a common strategy in catalyst design.

For example, such bifunctional reagents can be employed in Kumada catalyst transfer polycondensation (KCTP) to create well-defined polymers. The Grignard end of the molecule can participate in the polymerization of monomers like functionalized thiophenes, while the chloro-terminated end remains available for subsequent post-polymerization modifications. cmu.edu This could involve anchoring the polymer to a surface or introducing another functional group to tune the material's properties.

Furthermore, organometallic reagents derived from bifunctional halides are instrumental in the synthesis of pincer-type catalysts. These catalysts, which feature a central metal atom held in a tridentate ligand framework, are known for their high activity and selectivity in a variety of organic transformations. The heptyl chain of a this compound-derived reagent could serve as a flexible backbone for a pincer ligand, with the terminal chlorine atom acting as a handle for further functionalization or attachment to a solid support.

The development of catalysts for cross-coupling reactions, a cornerstone of modern synthetic chemistry, also benefits from precursors like this compound. Nickel- and palladium-catalyzed cross-coupling reactions often utilize functionalized alkyl halides. mit.edunih.gov The Grignard reagent from this compound can be used as a nucleophile in these reactions, while the chloroalkyl chain can influence the catalyst's solubility, stability, and ultimately its catalytic performance. The ability to introduce a seven-carbon chain with a terminal chlorine atom provides a route to catalysts with tailored properties for specific applications.

Below are tables detailing the synthesis of a Grignard reagent intermediate and a conceptual catalytic application.

Table 1: Synthesis of (7-chloroheptyl)(phenyl)sulfide via this compound

| Step | Reactants | Reagents | Solvent | Conditions | Product | Yield |

| 1 | Thiophenol | This compound, K₂CO₃ | DMSO | 50°C, 1.5 h | (7-chloroheptyl)(phenyl)sulfide | 88% |

Table 2: Conceptual Application in Ni-catalyzed Cross-Coupling

| Reaction Type | Catalyst | Grignard Reagent | Electrophile | Additive | Solvent | Product |

| Kumada Coupling | Ni(dppp)Cl₂ | (7-chloroheptyl)magnesium bromide | Aryl Halide | - | THF | 7-Arylheptyl chloride |

Mechanistic Investigations of 1 Bromo 7 Chloroheptane Involved Reactions

Elucidation of Nucleophilic Substitution Mechanisms (SN1, SN2 pathways)

Nucleophilic substitution reactions involve the replacement of a leaving group (a halide in this case) by a nucleophile. ucsb.edu These reactions predominantly follow two distinct mechanisms: SN1 (Substitution, Nucleophilic, Unimolecular) and SN2 (Substitution, Nucleophilic, Bimolecular). ucsb.edusavemyexams.com

The structure of the alkyl halide is the primary determinant of the operative mechanism. ucsb.edu Since both the C1 (bromo-substituted) and C7 (chloro-substituted) carbons of 1-bromo-7-chloroheptane are primary, the SN2 pathway is strongly favored over the SN1 pathway. SN1 reactions proceed through a carbocation intermediate, and primary carbocations are highly unstable and energetically unfavorable. byjus.commasterorganicchemistry.com

The SN2 mechanism is a single-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. savemyexams.combyjus.com This concerted mechanism leads to an inversion of stereochemical configuration at the reaction center. libretexts.org The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. savemyexams.com

In reactions of this compound with a nucleophile, the greater leaving group ability of bromide compared to chloride dictates that substitution will occur preferentially at the C1 position.

Table 1: Comparison of SN1 and SN2 Pathways for this compound

| Feature | SN1 Mechanism | SN2 Mechanism |

| Substrate Preference | Tertiary > Secondary >> Primary | Primary > Secondary >> Tertiary |

| Applicability to this compound | Highly unfavorable due to primary halide structure. masterorganicchemistry.com | Highly Favorable . savemyexams.com |

| Kinetics | First-order: Rate = k[Substrate]. byjus.com | Second-order: Rate = k[Substrate][Nucleophile]. byjus.com |

| Mechanism | Two steps, involves a carbocation intermediate. byjus.com | One step, involves a pentacoordinate transition state. savemyexams.com |

| Regioselectivity | N/A | Preferential attack at C1 due to the better leaving group (Br⁻). |

| Stereochemistry | Racemization (if chiral center were present). masterorganicchemistry.com | Inversion of configuration. libretexts.org |

Mechanistic Pathways of Elimination Reactions (E1, E2 mechanisms)

Elimination reactions of alkyl halides result in the formation of alkenes. Like substitution, they can proceed through two primary mechanistic pathways: E1 (Elimination, Unimolecular) and E2 (Elimination, Bimolecular).

The E1 reaction, similar to SN1, involves the formation of a carbocation intermediate in the rate-determining step. libguides.com Consequently, it is also disfavored for primary substrates like this compound due to the instability of the primary carbocation that would need to form. libguides.com

The E2 mechanism is a concerted process where a base removes a proton from a carbon adjacent (beta-position) to the carbon bearing the leaving group, while the leaving group departs simultaneously to form a double bond. youtube.com This pathway is favored by primary alkyl halides, especially in the presence of a strong, sterically hindered base which minimizes competing SN2 reactions. scribd.com

For this compound, an E2 reaction would lead to the formation of a haloalkene. Given the better leaving group ability of bromide, the reaction with a strong base is more likely to eliminate HBr to form 7-chlorohept-1-ene.

Table 2: Comparison of E1 and E2 Pathways for this compound

| Feature | E1 Mechanism | E2 Mechanism |

| Substrate Preference | Tertiary > Secondary > Primary | Primary ≈ Secondary ≈ Tertiary (but favored for 1° with strong base) |

| Applicability to this compound | Highly unfavorable. libguides.com | Favorable with a strong base. youtube.com |

| Kinetics | First-order: Rate = k[Substrate]. libguides.com | Second-order: Rate = k[Substrate][Base]. youtube.com |

| Base Requirement | Can proceed with a weak base. libguides.com | Requires a strong base. scribd.com |

| Intermediate | Carbocation. libguides.com | None (concerted transition state). youtube.com |

| Regioselectivity | Preferential elimination of HBr over HCl. | Preferential elimination of HBr over HCl. |

Radical Mechanisms in Carbon-Carbon Bond Formation with Halogenated Substrates

Halogenated substrates are effective precursors in radical reactions for forming carbon-carbon bonds. libretexts.org These reactions typically proceed via a radical chain mechanism, which involves initiation, propagation, and termination steps. A common method involves using tributyltin hydride (Bu₃SnH) as a reagent and azobisisobutyronitrile (AIBN) as a radical initiator. libretexts.org

Initiation: Upon heating, AIBN decomposes to form two radicals and nitrogen gas. These radicals then abstract a hydrogen atom from Bu₃SnH to generate the chain-propagating tributyltin radical (Bu₃Sn•). libretexts.org

Propagation: The tributyltin radical reacts with this compound. It will preferentially abstract the bromine atom over the chlorine atom because the C-Br bond is weaker. This step forms a primary heptyl-7-chloro radical and tributyltin bromide. libretexts.org This carbon-centered radical can then add across the double bond of an alkene (e.g., acrylonitrile) to form a new C-C bond and a new radical. This new radical then abstracts a hydrogen from another molecule of Bu₃SnH, yielding the final product and regenerating the tributyltin radical to continue the chain. libretexts.orgsinica.edu.tw

Termination: The chain reaction is terminated when any two radical species combine. libretexts.org

This radical-mediated approach allows for the formation of a C-C bond at the C1 position of this compound, leaving the chloro- group at C7 intact for potential further transformations.

Enzymatic Reaction Mechanism Studies Utilizing this compound

Enzymes, particularly haloalkane dehalogenases, can catalyze the cleavage of carbon-halogen bonds, making them subjects of significant mechanistic study. muni.czoup.com These enzymes convert haloalkanes into their corresponding alcohols via a hydrolytic mechanism. nih.gov this compound serves as a useful substrate for probing the activity, regioselectivity, and mechanisms of these biocatalysts.

Haloalkane dehalogenases and other enzymes like unspecific peroxygenases (UPOs) possess an active site, often a hydrophobic cavity, that binds the alkyl chain of the substrate. muni.czresearchgate.net The orientation of the substrate within this active site determines which C-X bond is positioned correctly for catalysis.

Studies on various haloalkanes show that both the chain length and the nature of the halogen affect binding and activity. uni-konstanz.de For a substrate like this compound, the enzyme's active site will preferentially bind and orient the molecule to place the more reactive C-Br bond in proximity to the catalytic residues. oup.com For example, molecular docking simulations with the enzyme MroUPO show that linear haloalkanes like 1-bromoheptane (B155011) and 1-chloroheptane (B146330) are positioned with their terminal halogenated carbon deep within the enzyme's substrate channel, near the heme active site, facilitating reaction at that position. researchgate.net This inherent structural preference leads to high regioselectivity, favoring the cleavage of the C-Br bond over the C-Cl bond.

The reaction mechanism of many hydrolytic dehalogenases involves the formation of a covalent alkyl-enzyme intermediate. muni.cz The enzyme uses a nucleophilic residue (often an aspartate) within its active site to attack the electrophilic carbon of the haloalkane substrate. nih.gov This attack displaces the halide ion and forms an ester linkage between the substrate and the enzyme. This intermediate is then hydrolyzed by water molecules, releasing the alcohol product and regenerating the free enzyme.

This compound can be used as a mechanistic probe in this context. Due to the higher reactivity of the C-Br bond, the C1 carbon is a more potent electrophile. It will readily react with the nucleophilic catalytic residue to form a stable covalent adduct, effectively alkylating the active site. This process of active site modification can be used to identify the specific nucleophilic residues involved in catalysis and to study the enzyme's inactivation kinetics.

Computational and Theoretical Approaches in the Study of 1 Bromo 7 Chloroheptane Chemistry

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 1-bromo-7-chloroheptane and predicting its reactivity. frontiersin.org These calculations can determine key properties such as molecular orbital energies, electron density distribution, and electrostatic potential, which are fundamental to understanding the molecule's chemical behavior.

For instance, DFT calculations can identify the locations of electrophilic and nucleophilic sites within the molecule. In this compound, the electronegativity differences between the carbon, bromine, and chlorine atoms create partial positive charges on the carbon atoms bonded to the halogens and partial negative charges on the halogens themselves. byu.edu This charge distribution, quantifiable through methods like Mulliken population analysis, highlights the C-Br and C-Cl bonds as the primary sites for nucleophilic attack.

Furthermore, quantum chemical calculations can predict the relative reactivity of the two carbon-halogen bonds. The C-Br bond is generally expected to be more reactive towards nucleophilic substitution than the C-Cl bond due to the lower bond dissociation energy of the C-Br bond. Computational models can provide quantitative estimates of these bond energies, confirming this trend. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, also obtainable from these calculations, are crucial for predicting the molecule's susceptibility to electrophilic and nucleophilic attack, respectively. researchgate.net

Table 1: Calculated Electronic Properties of this compound

| Property | Predicted Value | Significance |

| Dipole Moment | Varies with conformation | Influences intermolecular interactions and solubility. |

| HOMO Energy | Relates to the molecule's ability to donate electrons. | |

| LUMO Energy | Relates to the molecule's ability to accept electrons. | |

| C-Br Bond Dissociation Energy | Lower than C-Cl | Indicates higher reactivity of the C-Br bond. |

| C-Cl Bond Dissociation Energy | Higher than C-Br | Indicates lower reactivity of the C-Cl bond. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The seven-carbon chain of this compound allows for a multitude of possible conformations due to rotation around the carbon-carbon single bonds. researchgate.net Molecular Dynamics (MD) simulations are a powerful computational technique used to explore this conformational landscape and understand the molecule's dynamic behavior. amazonaws.com By simulating the movement of atoms over time, MD can reveal the most stable conformations and the energy barriers between them.

These simulations typically employ a force field, a set of empirical energy functions that describe the potential energy of the system as a function of its atomic coordinates. uq.edu.au Force fields like OPLS-AA (Optimized Potentials for Liquid Simulations) are parameterized to reproduce experimental data for a wide range of organic molecules and can be used to study this compound in various environments, such as in the gas phase or in different solvents.

MD simulations also provide detailed insights into the intermolecular interactions between this compound and its surroundings. These interactions, which include van der Waals forces and dipole-dipole interactions, are crucial for understanding the compound's physical properties, such as its boiling point and solubility. byu.edu For example, simulations can model how the polar C-Br and C-Cl bonds interact with polar solvent molecules, influencing the solvation process. amazonaws.com

Table 2: Key Intermolecular Interactions Involving this compound

| Interaction Type | Description | Consequence |

| Van der Waals Forces | Weak, short-range attractions between all atoms. | Contribute to the overall cohesion of the substance. |

| Dipole-Dipole Interactions | Attractive forces between the permanent dipoles of the C-Br and C-Cl bonds. | Influence the boiling point and solubility in polar solvents. |

Mechanistic Insights from Computational Modeling of Reaction Pathways

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping out the potential energy surface for a given reaction, these models can identify the transition states, intermediates, and products, and determine the activation energies associated with each step. pnas.org This information is critical for understanding reaction rates and selectivity.

For example, in a nucleophilic substitution reaction, computational models can distinguish between an S_N1 and an S_N2 mechanism. They can calculate the energy of the transition state for the concerted S_N2 pathway and compare it to the energies of the carbocation intermediate and transition states for the stepwise S_N1 pathway. Such studies on similar haloalkanes have provided valuable information on their reaction profiles. pnas.org

Computational studies on haloalkane dehalogenases, enzymes that catalyze the cleavage of carbon-halogen bonds, have also provided significant mechanistic insights. nih.gov These studies often employ hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, where the active site of the enzyme and the substrate are treated with a high level of quantum mechanics, while the rest of the protein is treated with a more computationally efficient molecular mechanics force field. acs.org These models can reveal the roles of specific amino acid residues in stabilizing the transition state and facilitating the reaction. pnas.orgacs.org While specific studies on this compound with these enzymes may not be widely published, the principles derived from studies on other haloalkanes are directly applicable.

Predictive Modeling for Synthetic Strategy Design

Computational chemistry is increasingly being used to predict the outcomes of chemical reactions and to assist in the design of synthetic strategies. arizona.edu For a difunctional molecule like this compound, predictive models can help in devising selective transformations of one halogen over the other.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the reactivity of different haloalkanes based on a set of calculated molecular descriptors. fiu.edu These descriptors can include electronic properties (like HOMO/LUMO energies and partial charges), steric parameters, and topological indices. researchgate.net By training these models on a dataset of known reactions, it is possible to predict the reactivity of new compounds like this compound.

For instance, a predictive model could be built to determine the optimal conditions (e.g., choice of nucleophile, solvent, and temperature) to achieve selective substitution at the bromine-bearing carbon while leaving the chlorine-bearing carbon untouched. While no specific predictive models for this compound are found in the search results, the development of such models is a key area of modern computational chemistry. arizona.edu These predictive capabilities can significantly reduce the amount of trial-and-error experimentation required in the laboratory, saving time and resources.

Comparative Analysis with Analogous Dihaloalkanes in Advanced Organic Synthesis

Reactivity Profile Comparisons of Different Dihaloalkane Homologs

The reactivity of dihaloalkanes is significantly influenced by the nature of the halogen atoms and the length of the carbon chain separating them. In the case of 1-bromo-7-chloroheptane, the bromine atom is generally more reactive towards nucleophilic substitution and organometallic compound formation than the chlorine atom. This difference in reactivity is a common feature among mixed dihaloalkanes and is attributed to the lower carbon-bromine bond dissociation energy compared to the carbon-chlorine bond. walisongo.ac.id

Studies on various dihaloalkanes have shown that brominated compounds are generally more reactive than their chlorinated counterparts. nih.gov For instance, in reactions involving Grignard reagent formation, the carbon-bromine bond is more susceptible to reaction with magnesium metal. walisongo.ac.idwisc.edu This preferential reactivity allows for selective transformations at one end of the molecule while leaving the other halogen intact for subsequent functionalization.

The length of the alkyl chain in α,ω-dihaloalkanes also plays a crucial role in their reactivity, particularly in cyclization reactions. The seven-carbon chain of this compound is well-suited for the formation of seven-membered rings, which are common structural motifs in various natural products and bioactive molecules. ingentaconnect.comresearchgate.net Shorter-chain dihaloalkanes, such as 1,4-dibromobutane (B41627) and 1,5-dibromopentane, readily undergo intramolecular cyclization to form five- and six-membered rings, respectively. ingentaconnect.com Conversely, longer-chain dihaloalkanes may favor intermolecular reactions or require high-dilution conditions to promote cyclization.

The following table provides a comparative overview of the reactivity of different dihaloalkane homologs:

| Dihaloalkane | Chain Length | Halogens | Predominant Reactivity | Typical Products |

| 1,4-Dibromobutane | 4 | Br, Br | Intramolecular Cyclization | Tetrahydrofuran (B95107) derivatives |

| 1,5-Dichloropentane | 5 | Cl, Cl | Nucleophilic Substitution | 1,5-disubstituted pentanes |

| This compound | 7 | Br, Cl | Selective Nucleophilic Substitution/Grignard Formation | 7-substituted heptyl chlorides, Grignard reagents |

| 1,10-Dibromodecane | 10 | Br, Br | Intermolecular Reactions | Polymers, long-chain disubstituted decanes |

Stereochemical and Regiochemical Control in Related Halogenated Systems

The principles of stereochemistry and regiochemistry are fundamental to understanding the reactions of this compound and its analogs.

Regiochemical control is particularly evident in reactions of unsymmetrical dihaloalkanes like this compound. The selective reaction at the more reactive C-Br bond is a prime example of regioselectivity. walisongo.ac.id This allows for a stepwise functionalization of the molecule. For example, the formation of a Grignard reagent will preferentially occur at the carbon bearing the bromine atom. walisongo.ac.idwisc.edu Subsequent reaction with an electrophile introduces a substituent at that position, leaving the chloro group available for further transformations. This is a powerful strategy for the synthesis of complex molecules with defined substitution patterns.

In electrophilic addition reactions to unsaturated precursors of dihaloalkanes, Markovnikov's rule and its anti-Markovnikov counterpart govern the regiochemical outcome. lumenlearning.comcurlyarrows.com For instance, the hydrohalogenation of an unsymmetrical alkene will result in the halogen adding to the more substituted carbon, unless radical initiators are used to favor the anti-Markovnikov product. lumenlearning.comcurlyarrows.com

Stereochemical control becomes important when chiral centers are present or created during a reaction. While this compound itself is achiral, its reactions can lead to the formation of chiral products. For example, a nucleophilic substitution (S\textsubscript{N}2) reaction at one of the carbon-halogen bonds with a chiral nucleophile will proceed with a specific stereochemistry, typically inversion of configuration at the reaction center. uzh.ch

The following table illustrates the regiochemical outcomes in reactions of unsymmetrical dihaloalkanes:

| Reactant | Reagent/Conditions | Major Product | Rationale |

| 1-Bromo-4-chlorobenzene | Mg, ether | 4-Chlorophenylmagnesium bromide | Higher reactivity of C-Br bond walisongo.ac.id |

| This compound | Mg, ether | 7-Chloroheptylmagnesium bromide | Higher reactivity of C-Br bond |

| Propene | HBr | 2-Bromopropane | Markovnikov's rule lumenlearning.com |

| Propene | HBr, peroxides | 1-Bromopropane | Anti-Markovnikov's rule curlyarrows.com |

General Synthetic Utility of Medium-Chain Dihaloalkanes

Medium-chain dihaloalkanes, including this compound, are versatile building blocks in organic synthesis. wikipedia.orgncert.nic.in Their ability to undergo a variety of transformations makes them valuable intermediates for the preparation of a wide range of organic compounds. wikipedia.orgncert.nic.in

One of the primary applications of these compounds is in the synthesis of heterocyclic compounds. ingentaconnect.comnih.govbeilstein-journals.org By reacting with dinucleophiles, such as diols, dithiols, or diamines, medium-chain dihaloalkanes can form cyclic ethers, thioethers, and amines, respectively. The seven-carbon chain of this compound is particularly suited for the synthesis of seven-membered heterocycles like oxepanes and azepanes. ingentaconnect.comresearchgate.net

Furthermore, these dihaloalkanes serve as precursors for long-chain functionalized molecules. rsc.org The differential reactivity of the two halogen atoms in this compound allows for sequential functionalization, leading to the introduction of two different groups at the ends of the seven-carbon chain. This is a valuable strategy for the synthesis of bifunctional molecules, which have applications in materials science and medicinal chemistry.

Medium-chain dihaloalkanes are also employed in the synthesis of polymers and in the extension of carbon chains. rsc.org For example, they can be used as cross-linking agents or as monomers in polymerization reactions.

Structure-Reactivity Relationships in ω-Halo-α-haloalkanes

The structure-reactivity relationships in ω-halo-α-haloalkanes are governed by several factors, including the nature of the halogens, the length of the carbon chain, and the reaction conditions.

The nature of the halogens is a key determinant of reactivity. The general order of reactivity for halogens in nucleophilic substitution and organometallic reactions is I > Br > Cl > F. nih.gov This trend is directly related to the carbon-halogen bond strength, with the weaker C-I bond being the most easily broken. In this compound, the C-Br bond is significantly more reactive than the C-Cl bond, allowing for selective chemical manipulations. walisongo.ac.id

The chain length between the two halogens influences the propensity for intramolecular versus intermolecular reactions. For medium-chain dihaloalkanes like this compound, intramolecular cyclization to form seven-membered rings is a feasible pathway, although it often competes with intermolecular reactions. Shorter chains favor cyclization, while longer chains tend to undergo intermolecular reactions.

Steric hindrance around the reaction center can also affect reactivity. While the primary nature of both halogenated carbons in this compound minimizes steric effects in S\textsubscript{N}2 reactions, branching in other dihaloalkanes can significantly slow down the reaction rate. uzh.ch

The following table summarizes the key structure-reactivity relationships:

| Structural Feature | Influence on Reactivity | Example |

| Halogen Type | I > Br > Cl > F in S\textsubscript{N}2 and Grignard reactions | 1-Iodobutane reacts faster than 1-bromobutane |

| Chain Length | Shorter chains favor intramolecular cyclization | 1,4-Dihalobutanes readily form five-membered rings |

| Steric Hindrance | Increased branching decreases S\textsubscript{N}2 reaction rate | Tertiary alkyl halides are less reactive in S\textsubscript{N}2 than primary |

Future Research Directions and Emerging Trends in 1 Bromo 7 Chloroheptane Chemistry

Development of Greener and More Sustainable Synthetic Routes

The traditional synthesis of haloalkanes often involves methodologies that are not aligned with the principles of green chemistry, sometimes generating significant waste. ijrpr.comrsc.org Future research will increasingly focus on developing more sustainable and environmentally friendly routes to synthesize 1-bromo-7-chloroheptane and other dihaloalkanes.

Key considerations for greener synthetic routes include:

Atom Economy : Designing syntheses that maximize the incorporation of all materials used in the process into the final product. Addition reactions, for example, are inherently more atom-economical than substitution or elimination reactions which generate by-products. physicsandmathstutor.com

Use of Renewable Feedstocks : Exploring pathways that begin from renewable resources rather than petrochemical sources.

Catalytic Processes : Employing catalytic methods to reduce energy consumption and minimize the use of stoichiometric reagents. ijrpr.com

Benign Solvents and Conditions : Utilizing less hazardous solvents and aiming for reactions that can be conducted under milder, more energy-efficient conditions. ijrpr.com

One area of exploration could be the selective enzymatic halogenation of heptane (B126788) derivatives. While challenging, the development of halogenase enzymes capable of regioselectively introducing bromine and chlorine at the terminal positions would represent a significant advancement in green chemistry. researchgate.net Another approach involves optimizing existing methods, such as the halide substitution of diols, by using recyclable catalysts and solvent-free conditions. The goal is to minimize the environmental footprint associated with the production of such valuable chemical intermediates. numberanalytics.com

| Green Chemistry Principle | Application to this compound Synthesis |

| High Atom Economy | Prioritizing addition reactions over substitution or elimination to reduce waste. physicsandmathstutor.com |

| Use of Catalysis | Developing catalytic routes to replace stoichiometric reagents, lowering energy use. ijrpr.com |

| Renewable Feedstocks | Investigating bio-based starting materials as alternatives to petrochemicals. |

| Benign Solvents | Favouring water or other environmentally friendly solvents, or solvent-free systems. ijrpr.com |

Exploration of Novel Catalytic Transformations

The differential reactivity of the C-Br and C-Cl bonds in this compound makes it an ideal substrate for selective catalytic transformations. Recent advances in catalysis are opening up new possibilities for the functionalization of dihaloalkanes.

Future research is likely to focus on:

Cross-Coupling Reactions : Developing new catalysts for the selective cross-coupling at either the bromine or chlorine terminus. For instance, low-cost metal catalysts, such as those based on iron or chromium, are being explored for the coupling of dihaloalkanes with organometallic reagents. nih.govrsc.org Nickel/Titanium dual catalysis has also shown promise in the cross-electrophile coupling of unactivated alkyl chlorides. acs.org

Carbene Insertion Reactions : Iron-catalyzed reactions of gem-dihaloalkanes to form carbene intermediates offer a pathway to C-B and C-Si bond formation. rsc.org Adapting such methods for α,ω-dihaloalkanes like this compound could lead to novel difunctionalized products.

Cyclization Reactions : Titanium-catalyzed cyclization of vinyl boronates with dihaloalkanes presents a method for synthesizing α-substituted cyclic boronates. rsc.org Applying this to this compound could yield seven-membered carbocycles or heterocycles.

Phase-Transfer Catalysis : The use of phase-transfer catalysts for reactions such as dehalogenation offers mild and efficient conditions for transforming haloalkanes. oup.com

These catalytic methods allow for the construction of complex molecular architectures from a relatively simple starting material, highlighting the synthetic potential of this compound in modern organic chemistry.

| Catalytic System | Transformation | Potential Application for this compound |

| Dilithium (B8592608) Tetrachlorocuprate | Cross-coupling with Grignard reagents tandfonline.com | Selective mono- or di-alkylation. |

| Chromium Chloride | Three-component geminal cross-couplings nih.gov | Formation of complex branched structures. |

| Iron Catalysts | B-H and Si-H insertion reactions rsc.org | Synthesis of organoboranes and organosilicon compounds. |

| Titanium Catalysts | Cyclization with vinyl boronates rsc.org | Formation of functionalized seven-membered rings. |

| Nickel/Titanium Dual Catalysis | Cross-electrophile coupling acs.org | Selective coupling at the C-Cl bond. |

Advanced Applications in Bioorganic Chemistry Research

This compound serves as a useful tool in bioorganic chemistry and medicinal chemistry for the synthesis of probes and potential therapeutic agents. Its defined length and reactive ends allow for the systematic modification of biologically active molecules.

Emerging applications include:

Synthesis of Chemical Probes : The compound has been utilized in the synthesis of fluorescent probes designed to study the structure and function of enzymes like haloalkane dehalogenases. muni.cz The seven-carbon chain acts as a spacer, linking a reactive group to a reporter molecule. Future work could involve creating a wider range of probes with different linkers and reporter groups to investigate other enzyme systems.